Methyl 4-fluoro-3-methylpent-2-enoate
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Overview
Description
Methyl 4-fluoro-3-methylpent-2-enoate is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-methylpent-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-methylpent-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-methylpent-2-enoic acid or 4-fluoro-3-methylpentan-2-one.
Reduction: Formation of 4-fluoro-3-methylpent-2-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-3-methylpent-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-methylpent-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The ester functional group can undergo hydrolysis, releasing the active form of the compound that interacts with the target pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylpent-2-enoate: Similar structure but lacks the fluorine atom.
Methyl 4-chloro-3-methylpent-2-enoate: Contains a chlorine atom instead of fluorine.
Ethyl 4-fluoro-3-methylpent-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 4-fluoro-3-methylpent-2-enoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
77163-71-4 |
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Molecular Formula |
C7H11FO2 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
methyl 4-fluoro-3-methylpent-2-enoate |
InChI |
InChI=1S/C7H11FO2/c1-5(6(2)8)4-7(9)10-3/h4,6H,1-3H3 |
InChI Key |
GJHRYGUUNLRPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CC(=O)OC)C)F |
Origin of Product |
United States |
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